1,2-Diethoxy-3-fluorobenzene
Overview
Description
1,2-Diethoxy-3-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a colorless liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its good solubility in organic solvents like ether and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-3-fluorobenzene can be synthesized through multiple routes. One common method involves the conversion of 2-fluoro-6-halophenol into 3-fluorocatechol, followed by alkyl-etherifying the hydroxyl groups . Another method includes the reaction of 2-fluorophenol with ethyl bromide in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1,2-Diethoxy-3-fluorobenzene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic defluorination, where enzymes catalyze the cleavage of the carbon-fluorine bond . This reaction is significant in the metabolism and detoxification of fluorinated compounds in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxy-3-fluorobenzene
- 1,2-Diethoxy-4-fluorobenzene
- 1,2-Diethoxybenzene
Uniqueness
1,2-Diethoxy-3-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both ethoxy groups and a fluorine atom makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
1,2-diethoxy-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXFDHFMNGZBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625767 | |
Record name | 1,2-Diethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226555-35-7 | |
Record name | 1,2-Diethoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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